(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid
Description
(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid is a synthetic organic compound characterized by its unique oxolane ring structure and the presence of a trifluoroethyl group
Properties
IUPAC Name |
(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO4/c1-13(4-9(10,11)12)7(14)5-2-3-6(17-5)8(15)16/h5-6H,2-4H2,1H3,(H,15,16)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPSZXUTNKDARF-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)C1CCC(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(F)(F)F)C(=O)[C@@H]1CC[C@@H](O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Carbamoylation: The methylcarbamoyl group is added through a reaction with methyl isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2,5-dione derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, the compound’s trifluoroethyl group is of particular interest due to its potential to enhance the metabolic stability and bioavailability of drug candidates. It can be incorporated into pharmaceutical compounds to improve their pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which (2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity towards these targets, while the oxolane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]oxolane-2-carboxylic acid: Unique due to its trifluoroethyl group and oxolane ring.
(2R,5S)-5-[methyl(ethyl)carbamoyl]oxolane-2-carboxylic acid: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.
(2R,5S)-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyrrolidine-2-carboxylic acid: Contains a pyrrolidine ring instead of an oxolane ring, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoroethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity in biological systems. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
